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Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lazuvapagon (also known as SK-1404) is a novel, orally available small molecule identified as

a selective vasopressin V2 receptor agonist.[1] Developed by Sanwa Kagaku Kenkyusho, it is

currently under investigation for the treatment of nocturia.[1][2] This document provides a

comprehensive technical overview of the chemical structure, mechanism of action, and

pharmacological properties of Lazuvapagon, based on publicly available information. It is

intended to serve as a resource for researchers and professionals in the field of drug

development.

Chemical Structure and Properties
Lazuvapagon is a complex benzazepine derivative.

IUPAC Name: (4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-

1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide

Molecular Formula: C₂₇H₃₂N₄O₃

Molecular Weight: 460.57 g/mol

CAS Number: 2379889-71-9
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Table 1: Physicochemical Properties of Lazuvapagon
Property Value Source

Molecular Formula C₂₇H₃₂N₄O₃ PubChem

Molecular Weight 460.57 g/mol ChemicalBook[3]

CAS Number 2379889-71-9 ChemicalBook[3]

Boiling Point (Predicted) 712.1±60.0 °C ChemicalBook

Density (Predicted) 1.22±0.1 g/cm³ ChemicalBook

pKa (Predicted) 14.48±0.10 ChemicalBook

Mechanism of Action: Vasopressin V2 Receptor
Agonism
Lazuvapagon exerts its pharmacological effect through the activation of the vasopressin V2

receptor, a G-protein coupled receptor (GPCR). The V2 receptor is primarily expressed on the

basolateral membrane of the principal cells in the renal collecting ducts.

Signaling Pathway
The binding of an agonist, such as Lazuvapagon, to the V2 receptor initiates a downstream

signaling cascade. This process is crucial for the regulation of water reabsorption in the

kidneys.
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Figure 1: Vasopressin V2 Receptor Signaling Pathway

Upon activation by Lazuvapagon, the V2 receptor undergoes a conformational change,

leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein,

in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic

AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A

(PKA). PKA then phosphorylates various downstream targets, including aquaporin-2 (AQP2)

water channels stored in intracellular vesicles. This phosphorylation promotes the translocation

and insertion of AQP2 channels into the apical membrane of the collecting duct cells, thereby

increasing water reabsorption from the urine.
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Pharmacological Properties (Illustrative)
While specific quantitative data for Lazuvapagon's binding affinity, potency, and

pharmacokinetic profile are not publicly available at the time of this writing, this section provides

an illustrative overview of the expected pharmacological properties based on its mechanism of

action. The tables below are populated with example data for a hypothetical V2 receptor

agonist to demonstrate the expected parameters and their typical ranges.

In Vitro Potency and Binding Affinity
The in vitro activity of a V2 receptor agonist is typically characterized by its binding affinity (Ki

or Kd) and its functional potency (EC50) in stimulating cAMP production.

Table 2: Illustrative In Vitro Pharmacology of a V2
Receptor Agonist

Parameter Illustrative Value Description

Binding Affinity (Ki) 1.5 nM

Concentration of the

compound that will bind to half

of the receptors at equilibrium.

Functional Potency (EC50) 0.8 nM

Concentration of the

compound that provokes a

response halfway between the

baseline and maximum

response in a cAMP assay.

In Vivo Pharmacokinetics
The pharmacokinetic profile of an orally administered drug like Lazuvapagon is crucial for

determining its dosing regimen and therapeutic window.

Table 3: Illustrative Pharmacokinetic Parameters of an
Oral V2 Receptor Agonist
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Parameter Illustrative Value Description

Cmax 250 ng/mL

Maximum (or peak) serum

concentration that a drug

achieves.

Tmax 1.5 hours

Time taken to reach the

maximum serum concentration

(Cmax).

t½ (Half-life) 8 hours

Time required for the

concentration of the drug in the

body to be reduced by one-

half.

Bioavailability (F%) 60%

The fraction of an administered

dose of unchanged drug that

reaches the systemic

circulation.

Clinical Development
Lazuvapagon is currently under investigation in a clinical trial for the treatment of nocturia in

Japanese subjects.

Clinical Trial Identifier: NCT03116191

Details regarding the study design, endpoints, and results are not yet publicly available.

Experimental Protocols
The following sections describe standardized experimental protocols that are commonly used

to characterize vasopressin V2 receptor agonists.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the V2 receptor.
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Figure 2: Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the

human vasopressin V2 receptor (e.g., CHO or HEK293 cells).
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Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the cell membrane preparation, a fixed concentration of a radiolabeled V2 receptor ligand

(e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound

(Lazuvapagon).

Incubation: The plate is incubated to allow the binding to reach equilibrium.

Separation: The bound radioligand is separated from the free radioligand by rapid filtration

through a glass fiber filter.

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

Data Analysis: The data are used to generate a competition binding curve, from which the

IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (binding affinity) is then calculated from the IC50 using the

Cheng-Prusoff equation.

cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular

cAMP, providing a measure of its functional potency as a V2 receptor agonist.
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Figure 3: cAMP Functional Assay Workflow

Methodology:

Cell Culture: Cells expressing the V2 receptor are cultured in a multi-well plate.
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Compound Addition: The cells are treated with varying concentrations of the test compound

(Lazuvapagon). A phosphodiesterase inhibitor is often included to prevent the degradation

of cAMP.

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

measured using a commercially available kit, such as those based on HTRF (Homogeneous

Time-Resolved Fluorescence) or luminescence.

Data Analysis: A dose-response curve is generated by plotting the signal against the

logarithm of the compound concentration. The EC50 value, representing the concentration of

the agonist that produces 50% of the maximal response, is determined by fitting the data to a

sigmoidal curve.

Conclusion
Lazuvapagon is a promising vasopressin V2 receptor agonist with a well-defined mechanism

of action. Its development for the treatment of nocturia highlights the continued therapeutic

potential of targeting the vasopressin system. While detailed preclinical and clinical data are

not yet widely available, the information presented in this technical guide provides a

foundational understanding of Lazuvapagon's chemical structure, signaling pathway, and the

experimental approaches used for its characterization. Further publications and clinical trial

results are anticipated to provide a more complete pharmacological profile of this novel

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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